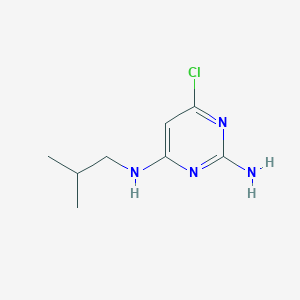
2-amino-4-isobutylamino-6-chloro-pyrimidine
概要
説明
2-amino-4-isobutylamino-6-chloro-pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-isobutylamino-6-chloro-pyrimidine can be achieved through several methods. One common approach involves the nucleophilic substitution of 4,6-dichloropyrimidine with isobutylamine and ammonia. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as chlorination of pyrimidine derivatives, followed by amination using isobutylamine and ammonia under controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions
2-amino-4-isobutylamino-6-chloro-pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidine derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used. The reaction is typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Dihydropyrimidine derivatives.
科学的研究の応用
2-amino-4-isobutylamino-6-chloro-pyrimidine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of antiviral, antibacterial, and anticancer agents.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides.
Materials Science: It serves as a building block for the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-amino-4-isobutylamino-6-chloro-pyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with nucleic acid synthesis by binding to active sites or forming hydrogen bonds with biomolecules. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
類似化合物との比較
Similar Compounds
- 2-Amino-4-chloropyrimidine
- 2-Amino-6-chloropyrazine
- 4-Amino-6-chloropyrimidine
Uniqueness
2-amino-4-isobutylamino-6-chloro-pyrimidine is unique due to the presence of the isobutylamino group at position 4, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, reactivity, and interaction with biological targets compared to other similar pyrimidine derivatives .
特性
CAS番号 |
6332-15-6 |
|---|---|
分子式 |
C8H13ClN4 |
分子量 |
200.67 g/mol |
IUPAC名 |
6-chloro-4-N-(2-methylpropyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H13ClN4/c1-5(2)4-11-7-3-6(9)12-8(10)13-7/h3,5H,4H2,1-2H3,(H3,10,11,12,13) |
InChIキー |
FIWXMUMIOJYNNA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC1=CC(=NC(=N1)N)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














